2-(Cyclopropylamino)nicotinaldehyde
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Overview
Description
2-(Cyclopropylamino)nicotinaldehyde is an organic compound with the molecular formula C9H10N2O It is a derivative of nicotinaldehyde, where a cyclopropylamino group is attached to the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being stirred at room temperature for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(Cyclopropylamino)nicotinic acid.
Reduction: 2-(Cyclopropylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclopropylamino)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)nicotinaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-(Cyclopropylamino)nicotinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-(Cyclopropylamino)nicotinaldehyde: Similar structure but with the cyclopropylamino group attached at a different position on the nicotinaldehyde ring.
Uniqueness: 2-(Cyclopropylamino)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(cyclopropylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10N2O/c12-6-7-2-1-5-10-9(7)11-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,10,11) |
InChI Key |
GDMMTDFSUGDVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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